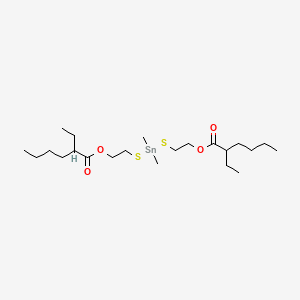
(Dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is an organotin compound with the molecular formula C22H44O4S2Sn and a molar mass of 555.42 g/mol . This compound is known for its unique structure, which includes a dimethylstannylene core bonded to thioethylene and 2-ethylhexanoate groups. It is primarily used in various industrial and scientific applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) typically involves the reaction of dimethyltin dichloride with 2-ethylhexanoic acid and thioethylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to rigorous quality control tests before being packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The thioethylene and 2-ethylhexanoate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyltin dichloride
- Dimethyltin bis(2-ethylhexanoate)
- Dimethyltin bis(thioethylene)
Uniqueness
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is unique due to its combination of thioethylene and 2-ethylhexanoate groups bonded to a dimethylstannylene core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
67939-64-4 |
|---|---|
Formule moléculaire |
C22H44O4S2Sn |
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
2-[2-(2-ethylhexanoyloxy)ethylsulfanyl-dimethylstannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-3-5-6-9(4-2)10(11)12-7-8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
KJUUWRGQFLZYKV-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)OCCS[Sn](C)(C)SCCOC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



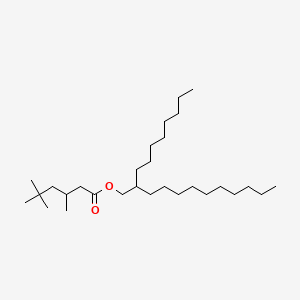
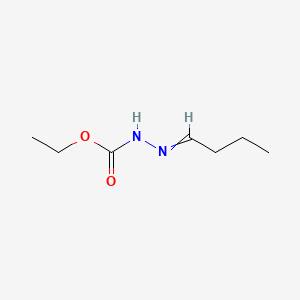


![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
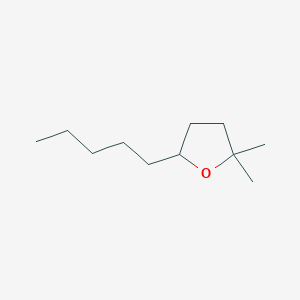
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)

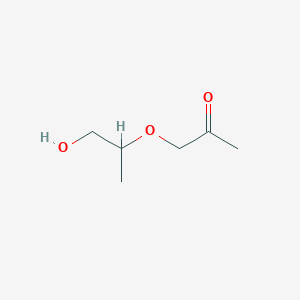
![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
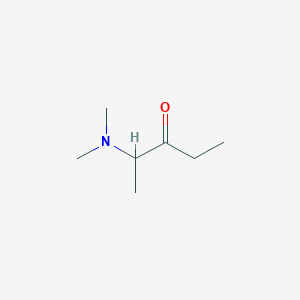
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
